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Compound of Interest

Compound Name: TUG-905

Cat. No.: B10770584

Application Notes for Researchers, Scientists, and
Drug Development Professionals

TUG-905 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFAL),
also known as G-protein coupled receptor 40 (GPR40). With a pEC50 of 7.03, TUG-905 serves
as a valuable tool for investigating the physiological roles of FFAL in various cellular processes.
[1] In vitro studies have demonstrated its utility in models of neurogenesis and hormone
secretion.

TUG-905 has been instrumental in differentiating the functions of FFA1 from the closely related
Free Fatty Acid Receptor 4 (FFA4/GPR120). For instance, in enteroendocrine cell lines such as
STC-1 and GLUTag, TUG-905 elicits only a minor and statistically insignificant increase in

glucagon-like peptide-1 (GLP-1) secretion, in stark contrast to FFA4 agonists.[2] This selectivity
makes TUG-905 an ideal pharmacological tool for isolating FFA1-mediated signaling pathways.

In the context of neuroscience research, TUG-905 has been shown to influence neuronal cell
proliferation and gene expression in the Neuro2a (N2a) murine neuroblastoma cell line.
Treatment with TUG-905 leads to an upregulation of GPR40, Brain-Derived Neurotrophic
Factor (BDNF), and Doublecortin (DCX) mRNA levels, suggesting a role for FFAL in
neurodevelopmental processes.[3]

This document provides detailed protocols for key in vitro experiments utilizing TUG-905, along
with a summary of its known signaling pathways and quantitative data from published studies.
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Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies involving
TUG-905.

Parameter Cell Line Treatment Result Reference
Potency (pEC50) Recombinant TUG-905 7.03 [1]
GPR40 mRNA 10 uM TUG-905
) Neuro2a Increased [3]
Expression (2h)
GPR40 mRNA 10 uM TUG-905
) Neuro2a Increased [3]
Expression (4h)
BDNF mRNA 10 uM TUG-905
) Neuro2a Increased [3]
Expression (4h)
BDNF mRNA 10 uM TUG-905
) Neuro2a Increased [3]
Expression (24h)
p38 10 pM TUG-905
) Neuro2a Increased [4]
Phosphorylation (4h)
Small, non-
GLP-1 Secretion  STC-1 10 uM TUG-905 significant 2]
increase
Marginal, non-
GLP-1 Secretion GLUTag 10 uM TUG-905 significant [2]

response

Signaling Pathways and Experimental Workflows
FFA1/GPR40 Signaling Pathway

Activation of FFA1/GPR40 by an agonist such as TUG-905 primarily initiates a Gag-mediated
signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG
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activates Protein Kinase C (PKC). In some contexts, FFA1 activation can also lead to the
phosphorylation of p38 MAP kinase.[3][5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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